4-Fluoro-2-(p-tolylethynyl)aniline
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Overview
Description
4-Fluoro-2-(p-tolylethynyl)aniline is an organic compound with the molecular formula C15H12FN It is a derivative of aniline, where the hydrogen atom in the para position of the aniline ring is replaced by a fluorine atom, and the ortho position is substituted with a p-tolylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(p-tolylethynyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoroaniline and p-tolylacetylene.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple 4-fluoroaniline with p-tolylacetylene. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Reaction Conditions: The reaction mixture is typically heated to reflux temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(p-tolylethynyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-2-(p-tolylethynyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(p-tolylethynyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the p-tolylethynyl group can influence the compound’s binding affinity and specificity for its targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound with the formula FC6H4NH2, used as a precursor in various chemical syntheses.
2-(p-Tolylethynyl)aniline: A similar compound without the fluorine substitution, used in the synthesis of organic materials.
Uniqueness
4-Fluoro-2-(p-tolylethynyl)aniline is unique due to the presence of both the fluorine atom and the p-tolylethynyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C15H12FN |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
4-fluoro-2-[2-(4-methylphenyl)ethynyl]aniline |
InChI |
InChI=1S/C15H12FN/c1-11-2-4-12(5-3-11)6-7-13-10-14(16)8-9-15(13)17/h2-5,8-10H,17H2,1H3 |
InChI Key |
PVWBAOYZEPBDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
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